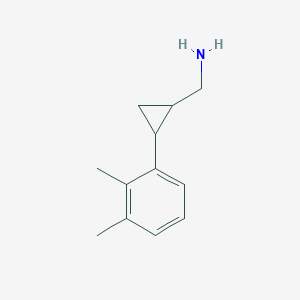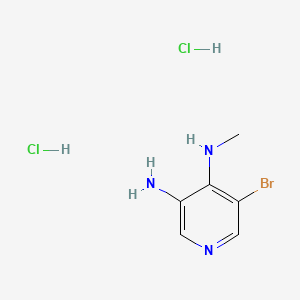
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C6H10BrCl2N3. It is commonly used in research and development, particularly in the fields of chemistry and pharmaceuticals. The compound is known for its high purity and reactivity, making it a valuable building block in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride typically involves the following steps:
Alkylation of Pyridine: Pyridine is reacted with methylating agents such as methyl iodide in the presence of a base to form N-methylpyridine.
Bromination: The N-methylpyridine is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent to yield 5-bromo-N-methylpyridine.
Amination: The brominated compound undergoes amination with ammonia or an amine source to introduce the amino groups at the 3 and 4 positions of the pyridine ring.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions .
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of bioactive molecules for drug discovery .
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Studied for its role in the inhibition of specific enzymes and receptors .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the manufacture of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bromine and amino groups play a crucial role in its binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Comparison with Similar Compounds
5-bromopyridine-3,4-diamine: Similar structure but lacks the N-methyl group.
N4-methylpyridine-3,4-diamine: Similar structure but lacks the bromine atom.
Uniqueness:
- The presence of both bromine and N-methyl groups in 5-bromo-N4-methylpyridine-3,4-diamine dihydrochloride provides unique reactivity and selectivity.
- The compound’s dual functional groups allow for versatile applications in various fields, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C6H10BrCl2N3 |
|---|---|
Molecular Weight |
274.97 g/mol |
IUPAC Name |
5-bromo-4-N-methylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c1-9-6-4(7)2-10-3-5(6)8;;/h2-3H,8H2,1H3,(H,9,10);2*1H |
InChI Key |
QEMMDCZMFGWPPK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1N)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


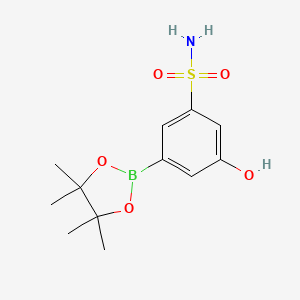
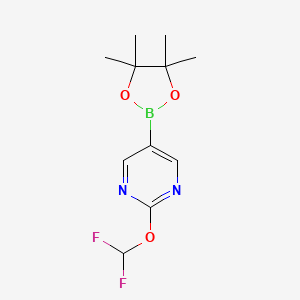
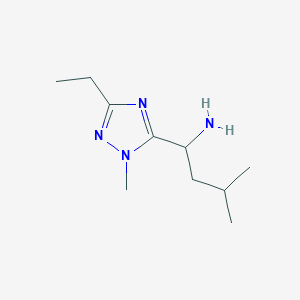
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)

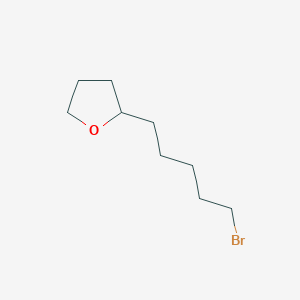
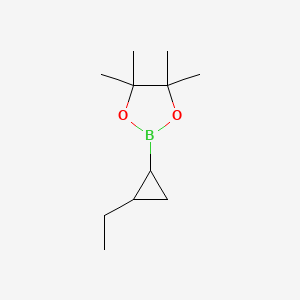
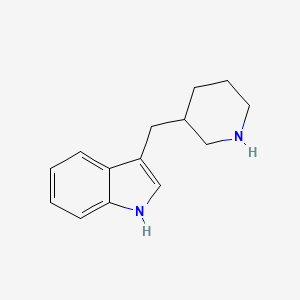
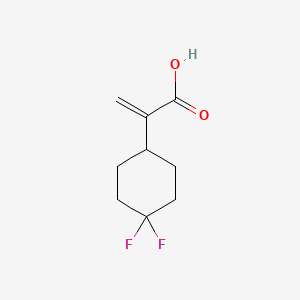

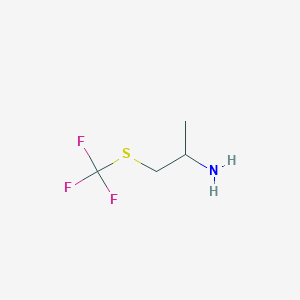
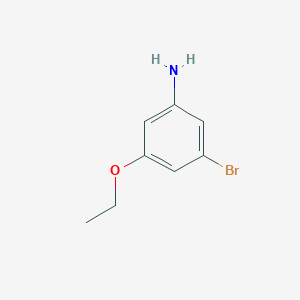
![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
